5-Bromo-4-methylquinazolin-2-ol
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Overview
Description
5-Bromo-4-methylquinazolin-2-ol is a heterocyclic compound with the molecular formula C9H7BrN2O. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylquinazolin-2-ol typically involves the bromination of 4-methylquinazolin-2-ol. One common method includes the reaction of 4-methylquinazolin-2-ol with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylquinazolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Substitution: Formation of various substituted quinazolinones.
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
5-Bromo-4-methylquinazolin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylquinazolin-2-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylquinazolin-4-ol
- 4-Methylquinazolin-2-ol
- 2-Methylquinazolin-4-ol
Comparison
5-Bromo-4-methylquinazolin-2-ol is unique due to the presence of both bromine and methyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
InChI Key |
KXRSUAHRMDTSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)C=CC=C2Br |
Origin of Product |
United States |
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